molecular formula C16H22BNO3 B1427500 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one CAS No. 1215007-07-0

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No.: B1427500
CAS No.: 1215007-07-0
M. Wt: 287.2 g/mol
InChI Key: SIUFXRVVZSWOTQ-UHFFFAOYSA-N
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Description

The molecule “7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one” is a complex organic compound. It contains a tetrahydro-2-benzazepin-1-one moiety, which is a seven-membered nitrogen-containing ring fused to a benzene ring. It also contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boron-containing group often used in organic synthesis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group and the benzazepinone moiety. The boron atom in the dioxaborolane group can form reversible covalent bonds with other atoms, making it useful in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its stability under various conditions .

Scientific Research Applications

Supramolecular Assembly and Hydrogen Bonding

The compound is closely related to tetrahydro-1,4-epoxy-1-benzazepines, which have been studied for their ability to form hydrogen-bonded supramolecular assemblies in various dimensions. These studies provide insights into the structural characteristics and potential for forming complex molecular architectures through specific interactions like hydrogen bonding and π-π stacking interactions (Blanco, Palma, Cobo, & Glidewell, 2012).

Potential Antiparasitic Properties

Related compounds, specifically tetrahydro-1-benzazepines, have been explored for their potential antiparasitic properties, particularly against diseases like Chagas disease and leishmaniasis. Structural analyses of these compounds offer insights into their biological activities and potential applications in treating neglected tropical diseases (Macías et al., 2016).

Structural and Conformational Analysis

The compound is structurally related to boric acid ester intermediates with benzene rings. In-depth structural and conformational analyses, including single crystal X-ray diffraction and density functional theory (DFT) studies, have been conducted on similar compounds. These studies help in understanding the physicochemical properties and molecular behavior, providing a foundation for further applications in various scientific fields (Huang et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is intended to be used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-2-benzazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-13-11(10-12)6-5-9-18-14(13)19/h7-8,10H,5-6,9H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUFXRVVZSWOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Reactant of Route 2
Reactant of Route 2
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Reactant of Route 3
Reactant of Route 3
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Reactant of Route 4
Reactant of Route 4
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Reactant of Route 5
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Reactant of Route 6
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

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